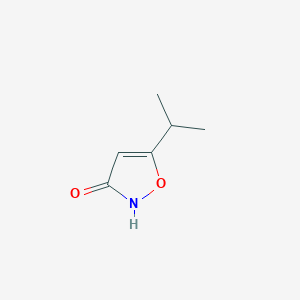

5-Isopropyl-3-isoxazolol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4(2)5-3-6(8)7-9-5/h3-4H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKVFNUVMXLZDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10004-47-4 | |

| Record name | 5-propan-2-yl-1,2-oxazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules like 5-Isopropyl-3-isoxazolol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

The ¹H NMR spectrum of this compound provides specific signals for each unique proton environment. The isopropyl group characteristically presents a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, a pattern that arises from mutual spin-spin coupling. youtube.com The isoxazole (B147169) ring contributes a singlet for the proton at the C4 position. Additionally, the compound exists in tautomeric forms (3-hydroxyisoxazole and isoxazol-3(2H)-one), leading to a broad, exchangeable signal for the N-H or O-H proton.

The expected chemical shifts (δ) in a typical ¹H NMR spectrum are detailed in the table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Integration |

| -CH(CH₃ )₂ | ~1.3 | Doublet | ~7 Hz | 6H |

| -CH (CH₃)₂ | ~3.0 | Septet | ~7 Hz | 1H |

| C4-H | ~5.8 | Singlet | N/A | 1H |

| OH / NH | Variable (Broad) | Singlet | N/A | 1H |

A proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. masterorganicchemistry.com For this compound, five distinct signals are anticipated. Due to symmetry, the two methyl carbons of the isopropyl group are chemically equivalent and thus produce a single resonance. libretexts.org The other signals correspond to the isopropyl methine carbon, the C4 and C5 carbons of the isoxazole ring, and the C3 carbon, which exhibits a chemical shift typical of a carbon in a carbonyl or enolic environment.

The predicted assignments for the ¹³C NMR spectrum are summarized in the following table.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH(CH₃ )₂ | ~21 |

| -C H(CH₃)₂ | ~28 |

| C 4 | ~95 |

| C 5 | ~170 |

| C 3 | ~175 |

To confirm the assignments made in 1D NMR and to establish the complete bonding network, two-dimensional (2D) NMR experiments are indispensable. emerypharma.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, a distinct cross-peak would appear between the signal for the isopropyl methine proton and the signal for the six methyl protons, confirming the isopropyl fragment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.educolumbia.edu This technique would definitively link the proton signals to their respective carbon signals as outlined in the tables above (e.g., the C4-H proton at ~5.8 ppm to the C4 carbon at ~95 ppm).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range connectivity by detecting correlations between protons and carbons separated by two or three bonds. columbia.eduyoutube.com Key expected correlations for this compound would include:

A correlation between the isopropyl methine proton and the C5 carbon of the isoxazole ring.

Correlations from the C4 proton to both the C3 and C5 carbons, confirming the ring structure and the position of the substituents.

Mass Spectrometry (MS) for Molecular Identity and Composition

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and aiding in the confirmation of its elemental composition. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. researchmap.jp This precision allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₆H₉NO₂. The calculated exact mass (monoisotopic mass) is 127.0633 g/mol . An HRMS analysis confirming this exact mass provides powerful evidence for the compound's identity and purity.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features. semanticscholar.org The tautomeric nature of the isoxazolol ring means that the spectrum will display features of both the hydroxyl-isoxazole and the keto-isoxazolone forms.

Key expected absorption bands are presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H / N-H Stretch | 3400 - 2500 | Strong, Broad | Associated with the hydroxyl/amine group and hydrogen bonding. |

| C-H Stretch (sp³) | 3000 - 2850 | Medium-Strong | From the isopropyl group. libretexts.org |

| C=O Stretch | ~1715 | Strong | Characteristic of the carbonyl group in the isoxazolone tautomer. libretexts.org |

| C=N / C=C Stretch | 1650 - 1550 | Medium-Variable | Associated with the isoxazole ring vibrations. |

| C-H Bend | 1470 - 1370 | Medium | Deformation vibrations from the isopropyl group. |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools for separating the components of a mixture, allowing for the purification and purity assessment of this compound.

Gas chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. embrapa.brmdpi.com In the context of this compound, which can be synthesized through various chemical reactions, GC is instrumental in determining the reaction yield. researchgate.net The process involves vaporizing a sample and injecting it into a long, thin tube known as a column. An inert gas, or "carrier gas," propels the vaporized sample through the column. bibliotekanauki.pl The separation of components is based on their different boiling points and affinities for the stationary phase lining the column. youtube.com

The yield of a reaction can be determined by analyzing the resulting chromatogram. youtube.com The area under each peak is directly proportional to the amount of the corresponding component in the mixture. youtube.com By comparing the peak area of the desired product, this compound, to the peak areas of any remaining starting materials or by-products, the relative yield can be calculated. researchgate.net For more precise quantification, an internal standard with a known concentration can be added to the sample before analysis. youtube.com This allows for the creation of a calibration curve to accurately determine the concentration and, subsequently, the yield of the product. researchgate.net

GC is particularly useful for analyzing the volatile impurities that may be present in a sample of this compound. The high resolution of modern GC systems, especially when coupled with a mass spectrometer (GC-MS), allows for the identification and quantification of even trace amounts of volatile organic compounds (VOCs). restek.com This is critical for ensuring the purity of the final product. The choice of the GC column and the temperature program are crucial parameters that are optimized to achieve the best separation of the compounds of interest. bibliotekanauki.plresearchgate.net

Table 1: Typical Gas Chromatography Parameters for Volatile Compound Analysis

| Parameter | Value/Description |

| Column Type | Capillary column (e.g., Rxi-5Sil MS) restek.com |

| Carrier Gas | Nitrogen or Helium bibliotekanauki.pl |

| Injection Mode | Split or Splitless |

| Injector Temperature | Typically 240-260 °C bibliotekanauki.pl |

| Oven Temperature Program | A gradient temperature program is often used to separate compounds with a wide range of boiling points. bibliotekanauki.pl |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) restek.comeuropa.eu |

| Detector Temperature | Typically 260-280 °C bibliotekanauki.pl |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity profiling and separation of non-volatile or thermally sensitive compounds like this compound. biocompare.com This method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. plos.org The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. plos.org

For purity profiling, a sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. plos.org The resulting chromatogram displays a series of peaks, with the main peak representing the compound of interest and smaller peaks indicating impurities. chromatographyonline.com The area of each peak is proportional to the concentration of the corresponding substance, allowing for the quantitative determination of purity. mdpi.com Developing a robust HPLC method involves optimizing several parameters, including the choice of the stationary phase (column), the composition of the mobile phase (solvents and pH), and the detector wavelength. chromatographyonline.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a commonly employed mode for this type of analysis. mdpi.com

HPLC is not only an analytical tool but also a preparative one. sielc.com By scaling up the process, it is possible to isolate and purify significant quantities of this compound from a reaction mixture. sielc.com This is particularly valuable in research and development for obtaining highly pure material for further studies. The selection of an appropriate column and mobile phase is critical for achieving the desired separation and purity. mdpi.com

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Value/Description |

| Column Type | Reversed-phase C8 or C18 mdpi.comoatext.com |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water or a buffer. mdpi.comoatext.com |

| Flow Rate | Typically 0.5 - 2.0 mL/min |

| Column Temperature | Often maintained at a constant temperature (e.g., 25 °C or 40 °C) mdpi.commdpi.com |

| Detection | UV-Vis Diode Array Detector (DAD) at a specific wavelength. |

| Injection Volume | Typically 5 - 20 µL |

X-ray Crystallography for Precise Three-Dimensional Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govcrelux.com This technique provides an unambiguous elucidation of the molecular structure of this compound, including bond lengths, bond angles, and conformational details. The process requires a single, high-quality crystal of the compound. nih.gov

When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. fuw.edu.pl This diffraction pattern is recorded and analyzed to generate an electron density map of the molecule. fuw.edu.pl From this map, the positions of the individual atoms can be determined, leading to a detailed three-dimensional model of the molecule. fuw.edu.pl

The structural information obtained from X-ray crystallography is invaluable for understanding the compound's chemical reactivity and its interactions with other molecules. For instance, the crystal structure of a related compound, β-5-isopropyl-2'-deoxyuridine, revealed the specific orientation of the isopropyl group, which has implications for its biological activity. indexcopernicus.com Similarly, determining the crystal structure of this compound provides fundamental data that can be correlated with its spectroscopic and chemical properties. core.ac.uk The successful determination of a crystal structure is a significant step in the characterization of any new chemical entity. nih.gov

Table 3: Key Information Obtained from X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. |

| Space Group | The set of symmetry operations that describe the crystal's symmetry. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. |

| Bond Lengths | The distances between the nuclei of bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

| Crystal Packing | The arrangement of molecules within the crystal lattice, including intermolecular interactions like hydrogen bonding. |

Mechanistic and Pharmacological Investigations of 3 Isoxazolol Bioactivity

Elucidation of Gamma-Aminobutyric Acid Type A (GABA_A) Receptor Ligand Activity

Research has extensively focused on modifying the 3-isoxazolol ring to probe the GABA_A receptor's orthosteric binding site. Compounds are frequently developed from parent molecules like 5-(4-piperidyl)-3-isoxazolol (4-PIOL), which itself is a low-efficacy partial agonist. acs.orgnih.govnih.gov

A significant body of research demonstrates that strategic substitutions on the 3-isoxazolol core can transform a GABA_A agonist into a competitive antagonist. These antagonists vie with the endogenous ligand, GABA, for the same binding site but fail to activate the receptor, thereby inhibiting its function. researchgate.netnih.govacs.org

For instance, the synthesis of a series of 4,5-disubstituted 3-isoxazolols, derived from the agonist muscimol (B1676869), resulted in compounds that did not exhibit agonism but instead functioned as antagonists at housefly GABA receptors. researchgate.netnih.govacs.org The introduction of bulky bicyclic aromatic groups at the 4-position and a carbamoyl (B1232498) group at the 5-position yielded compounds with significantly enhanced competitive antagonism. researchgate.netnih.govacs.org Similarly, introducing large arylalkyl substituents, such as 2-naphthylmethyl or 3,3-diphenylpropyl, into the 4-position of the 4-PIOL scaffold leads to a dramatic increase in affinity and potent competitive antagonism at mammalian GABA_A receptors. acs.orgnih.gov Studies on these analogues confirm a competitive mechanism by demonstrating a parallel rightward shift in the GABA concentration-response curve in the presence of the antagonist. researchmap.jp This indicates that the inhibition can be overcome by increasing the concentration of the agonist (GABA), a hallmark of competitive antagonism.

The 3-isoxazolol ring itself is a versatile scaffold that can produce ligands with a spectrum of activities. The parent compound for many studied antagonists, 4-PIOL, is characterized as a weak partial agonist. acs.orgnih.gov Its derivatives can exhibit complex, subtype-dependent pharmacology. For example, certain derivatives of 4-PIOL, such as 5-piperidin-4-yl-3H- nih.govacs.orgnih.govoxadiazol-2-one, act as weak agonists at GABA_A receptors containing α2, α3, and α5 subunits but as antagonists at receptors with α4 and α6 subunits. nih.govnih.govacs.org Another analogue, 4-(3-biphenylyl)-5-(4-piperidyl)-3-isoxazolol, acts as a potent antagonist at common cutworm and housefly GABA receptors but displays partial agonism at the GABA receptors of the small brown planthopper. nih.gov This highlights how subtle changes in receptor structure between species or subtypes can alter the pharmacological profile of a single compound from antagonist to partial agonist.

The activity of 3-isoxazolol derivatives as competitive antagonists or agonists is rooted in their interaction with the orthosteric binding site of the GABA_A receptor—the same site that recognizes GABA. nih.govresearchmap.jp This site is located at the interface between the α and β subunits of the receptor pentamer. wikipedia.org Molecular modeling and structure-activity relationship (SAR) studies suggest that the 3-isoxazolol ring effectively mimics the carboxylate function of GABA. nih.gov

The development of potent antagonists has been guided by pharmacophore models that identify a large cavity within the binding site adjacent to the 4-position of the 3-isoxazolol ring. acs.org By introducing bulky substituents, such as diphenylalkyl and naphthylalkyl groups, chemists have created ligands that occupy this cavity, leading to a marked increase in binding affinity and antagonist potency. acs.orgnih.gov Docking simulations have further elucidated these interactions, revealing that specific structural features, like a cation-π interaction between the ligand and an arginine residue in the binding site, can be a key determinant of antagonism. nih.gov

The functional activity of 3-isoxazolol compounds at GABA_A receptors is routinely assessed using powerful electrophysiological techniques. Whole-cell patch-clamp recordings from cultured neurons (such as cerebral cortical or hippocampal neurons) or from cell lines (like HEK293 cells) heterologously expressing specific GABA_A receptor subunit combinations are a standard method. acs.orgnih.govnih.govacs.org This technique allows researchers to directly measure the ion currents flowing through the receptor channels in response to the application of GABA and the modulatory effects of the test compounds.

For example, patch-clamp experiments have been used to characterize the antagonist potency of 4-substituted 4-PIOL analogues by measuring their ability to inhibit the current induced by a known GABA_A agonist. acs.org Another common method is the two-electrode voltage-clamp technique, particularly using Xenopus oocytes expressing the target receptors. researchgate.netnih.govacs.org This method was employed to determine the IC₅₀ values for various 4,5-disubstituted 3-isoxazolols, confirming their antagonistic activity at insect GABA receptors. researchgate.netnih.govacs.org These electrophysiological assessments are crucial for providing a functional readout of a compound's efficacy and potency, complementing the data from receptor binding assays. nih.gov

Investigation of Other Molecular Targets and Associated Biological Activities

Acetylcholinesterase Inhibition, particularly in Insect Systems

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system of both insects and mammals, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of this enzyme leads to an accumulation of acetylcholine, causing overstimulation of nerve impulses and ultimately death, particularly in insects. nih.govfrontiersin.org This mechanism is the basis for the action of organophosphate and carbamate (B1207046) insecticides. frontiersin.orgscienceopen.com Plant-derived natural products are a significant source for the discovery of new AChE inhibitors. frontiersin.orgpensoft.net While research has explored various compounds for their AChE inhibitory activity, including sesquiterpenoids and plant extracts, specific data on 5-isopropyl-3-isoxazolol's direct inhibitory action on insect acetylcholinesterase is not extensively detailed in the provided results. frontiersin.orgpensoft.net However, the broader class of isoxazole-containing compounds has been investigated for insecticidal properties, which often involves targeting the insect's nervous system. humanjournals.com The pharmacokinetic profile of some isoxazole (B147169) derivatives suggests they can effectively reach the central nervous system of insects, a crucial factor for insecticidal activity.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are involved in inflammation and pain. nih.govgoogleapis.com There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. googleapis.com Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govgoogleapis.com Some isoxazole derivatives have been designed as selective COX-1 inhibitors, suggesting the isoxazole scaffold can be tailored to target COX enzymes. nih.gov Dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX) are also being explored as a safer alternative to traditional NSAIDs. nih.gov While the provided information highlights the potential of isoxazole derivatives as COX inhibitors, specific inhibitory data for this compound against COX-2 is not available in the search results.

Inhibition of 5-Lipoxygenase (5-LOX) Product Synthesis

The 5-lipoxygenase (5-LOX) pathway is responsible for the production of leukotrienes, which are potent inflammatory mediators involved in various inflammatory diseases. nih.govfrontiersin.org Inhibition of 5-LOX is a therapeutic approach to reduce inflammation. nih.govnih.gov Zileuton is a known inhibitor of the 5-LOX pathway. nih.gov Research has shown that some 5-LOX inhibitors may also interfere with prostaglandin (B15479496) transport, indicating potential off-target effects. frontiersin.org The development of dual inhibitors targeting both COX and 5-LOX is an active area of research. nih.gov Although the isoxazole scaffold is present in compounds designed as 5-lipoxygenase activating protein (FLAP) inhibitors, which indirectly inhibit the 5-LOX pathway, direct inhibitory data for this compound on 5-LOX product synthesis is not specified in the provided search results. researchgate.netgoogle.com

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. frontiersin.orgrcsb.org Its inhibition is considered a promising therapeutic strategy for type 2 diabetes and obesity. frontiersin.orgnih.gov Several natural and synthetic compounds have been investigated for their PTP1B inhibitory activity. nih.govhueuni.edu.vnsioc-journal.cn For instance, compounds isolated from Agrimonia pilosa have shown potent PTP1B inhibition. nih.govhueuni.edu.vn While various carbazole-based carbohydrazone derivatives have demonstrated good inhibitory activity against PTP1B, there is no specific information in the search results detailing the PTP1B inhibitory activity of this compound. sioc-journal.cn

Fms-like Tyrosine Kinase 3 (FLT3) Inhibition

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the development of acute myeloid leukemia (AML). nih.govnih.gov Consequently, FLT3 inhibitors are being explored as a targeted therapy for AML. nih.gov A series of N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea derivatives have been developed as potent and selective FLT3 inhibitors. nih.gov One such compound, AC220, which contains a 5-tert-butyl-isoxazol-3-yl moiety, has shown significant efficacy and is currently in clinical trials. nih.gov This indicates that the isoxazole ring is a viable scaffold for designing FLT3 inhibitors. However, direct data on the FLT3 inhibitory activity of this compound is not present in the provided search results.

Nicotinic Acetylcholine Receptor (nAChR) Ligand Properties

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are crucial for synaptic transmission in the nervous system. mdpi.comunige.ch They are composed of five subunits and are pharmacological targets for various neurological disorders. mdpi.combiorxiv.org The α7 nAChR subtype is of particular interest due to its high calcium permeability. mdpi.com The presence of the α5 subunit can alter the functional properties of nAChRs, including ligand potency and efficacy. frontiersin.orguniprot.org While the isoxazole ring is a component of some compounds that act on GABA-A receptors, which are also ligand-gated ion channels, specific information on this compound acting as a ligand for nAChRs is not available in the search results. humanjournals.comacs.org

Secretory Phospholipase A2 (sPLA2) Inhibition

Secretory phospholipase A2 (sPLA2) enzymes are crucial mediators in various inflammatory diseases due to their role in the production of arachidonic acid, a precursor to pro-inflammatory eicosanoids. mdpi.com Consequently, inhibitors of sPLA2 are of significant interest as potential therapeutic agents. nih.gov The isoxazole scaffold has been identified as a key pharmacophore in the development of sPLA2 inhibitors. nih.govnih.gov

While direct studies on this compound are not extensively detailed in the reviewed literature, research on related isoxazole derivatives provides insight into their potential as sPLA2 inhibitors. For instance, a series of indole-containing isoxazole derivatives has been synthesized and shown to exhibit significant sPLA2 inhibitory activity. nih.gov In one study, all fifteen synthesized indole-isoxazole hybrids demonstrated notable inhibition of sPLA2 in both in-vitro and in-vivo models. nih.gov The most potent of these compounds showed activity comparable to or greater than the positive control, ursolic acid. nih.gov

Further investigations into isoxazolidine (B1194047) derivatives, which are structurally related to isoxazoles, also support the role of this heterocyclic system in sPLA2 inhibition. A series of trimethoxyphenyl isoxazolidine derivatives displayed inhibitory activity against group I and II PLA2 enzymes. nih.gov The potency of these compounds was found to be influenced by the nature of the substituent at the 5th position of the isoxazolidine ring, with hydrophobicity and aromaticity playing a role in enhancing inhibitory action. nih.gov This suggests that the isopropyl group in this compound could similarly influence its interaction with the enzyme.

The mechanism of inhibition by these isoxazole-related compounds is thought to involve direct interaction with the enzyme, likely competing with the substrate for the active site. nih.gov Molecular docking studies with some isoxazole derivatives have helped to substantiate the in-vitro and in-vivo findings. nih.gov Although specific data for this compound is not available, the collective evidence for isoxazole-containing compounds underscores their potential as a class of sPLA2 inhibitors.

Table 1: Inhibitory Activity of Selected Isoxazole Derivatives against sPLA2

| Compound | Target | IC50 (µM) |

| Indole-Isoxazole Derivative (10o) | sPLA2 | Potent (Comparable to Ursolic Acid) |

| Trimethoxyphenyl Isoxazolidine (5b(v)) | PLA2 | 54.8 |

Note: Data is for isoxazole derivatives, not this compound specifically. The IC50 value for compound 10o was not numerically specified in the source material but was described as potent. nih.govnih.gov

Molecular Recognition Principles Governing Isoxazole Interactions

The biological activity of isoxazole derivatives is fundamentally linked to their ability to interact with macromolecular targets such as enzymes and receptors. The principles governing these interactions are rooted in the electronic and structural properties of the isoxazole ring.

The isoxazole ring is a five-membered heterocycle containing both a nitrogen and an oxygen atom in adjacent positions. researchgate.net These two electronegative heteroatoms are pivotal to the molecular recognition of isoxazoles, primarily by acting as hydrogen bond acceptors. researchgate.netsymc.edu.cn This capacity for hydrogen bonding is a crucial factor in the stable binding of isoxazole-containing ligands to the active sites of proteins. nih.gov

The nitrogen atom of the isoxazole ring is a well-established hydrogen bond acceptor. symc.edu.cn Quantum chemical calculations and experimental studies have shown that in interactions with water, a model for biological hydrogen bonding, the nitrogen atom is the preferred site of interaction over the oxygen atom. researchgate.net This preference is attributed to the higher proton affinity of the nitrogen atom. researchgate.net In molecular docking studies of various isoxazole derivatives with different enzymes, the isoxazole nitrogen has been observed to form key hydrogen bonds with amino acid residues in the active site. For example, in studies of isoxazole derivatives as farnesoid X receptor (FXR) agonists, a hydrogen bond between the isoxazole nitrogen and the residue HIS447 was identified as a beneficial interaction for agonistic activity. nih.gov Similarly, in the context of α-glucosidase inhibition, the nitrogen atom of the isoxazole ring has been shown to form hydrogen bonds with residues such as ASN1792. rsc.org

The ability of both the nitrogen and oxygen heteroatoms to engage in hydrogen bonding allows the isoxazole ring to serve as a versatile scaffold in drug design, capable of forming multiple non-covalent interactions that contribute to the potency and selectivity of a compound for its biological target. symc.edu.cnrsc.org

Structure Activity Relationship Sar Studies of 5 Isopropyl 3 Isoxazolol and Its Analogues

Comprehensive Analysis of Substituent Effects on Biological Activity

The biological activity of 3-isoxazolol derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring. Investigations have primarily focused on analogues of the low-efficacy partial GABA-A agonist 5-(4-piperidyl)-3-isoxazolol (4-PIOL), exploring how different functional groups at the C4 and C5 positions alter the pharmacological profile from partial agonism to potent antagonism.

The introduction of bulky arylalkyl substituents at the 4-position of the 3-isoxazolol ring has been shown to dramatically enhance GABA-A receptor affinity and antagonist potency. nih.govnih.gov Molecular modeling studies suggest the presence of a large cavity at the receptor recognition site capable of accommodating sizable aromatic groups in this position. nih.govacs.org

Initial studies with simple alkyl and benzyl (B1604629) substitutions at the C4 position of 5-(4-piperidyl)-3-isoxazolol (4-PIOL) resulted in compounds with receptor affinities comparable to the parent compound (Kᵢ = 9.1 μM). nih.gov However, a significant leap in affinity and antagonist potency was achieved with the introduction of larger, more complex arylalkyl groups like naphthylalkyl and diphenylalkyl moieties. nih.gov

For instance, the 2-naphthylmethyl analogue and the 3,3-diphenylpropyl analogue demonstrated the highest affinities in one series, with Kᵢ values of 0.049 μM and 0.074 μM, respectively. nih.gov These compounds also showed potent antagonist activity in electrophysiological assays, with IC₅₀ values markedly higher than the standard GABA-A antagonist SR 95531. nih.govnih.gov Further substitution on the naphthyl ring itself also modulated activity; a 1-bromo substituent on the 2-naphthylmethyl group yielded the highest receptor affinity in a series of analogues (Kᵢ = 10 nM) and a potent antagonist effect (IC₅₀ = 42 nM). nih.govacs.org These findings underscore the importance of the size, shape, and electronic properties of the arylalkyl substituent in optimizing interactions within the receptor's binding pocket. acs.org

Table 1: Impact of C4-Substituents on GABA-A Receptor Affinity and Antagonist Potency of 5-(4-piperidyl)-3-isoxazolol Analogues Data sourced from multiple studies. nih.govnih.gov

| Compound | C4-Substituent | Receptor Affinity (Kᵢ, nM) | Antagonist Potency (IC₅₀, nM) |

|---|---|---|---|

| 4-PIOL (Parent) | -H | 9100 | - |

| Benzyl Analogue | Benzyl | ~9100 | - |

| 2-Naphthylmethyl Analogue | 2-Naphthylmethyl | 49 | 370 |

| 3,3-Diphenylpropyl Analogue | 3,3-Diphenylpropyl | 74 | 20 |

| 1-Bromo-2-naphthylmethyl Analogue | 1-Bromo-2-naphthylmethyl | 10 | 42 |

| 5-Bromo-2-naphthylmethyl Analogue | 5-Bromo-2-naphthylmethyl | 45 | - |

| 4-Phenyl Analogue | Phenyl | 220 | - |

Connecting an aromatic ring directly to the C4 position of the 3-isoxazolol core also significantly impacts receptor binding. The introduction of a phenyl group at this position led to a 41-fold increase in affinity for the GABA-A receptor compared to the unsubstituted 4-PIOL. nih.govacs.org Molecular modeling studies have indicated that a phenyl ring directly attached at C4 represents a highly favorable position for an aromatic group within previously unexplored regions of the receptor. nih.gov This suggests a distinct binding interaction compared to the arylalkyl substituents, which position the aromatic moiety further into the receptor cavity.

Stereochemistry is a critical determinant of pharmacological activity, with enantiomers of a chiral drug often exhibiting different potencies and even different pharmacological effects. For instance, within a series of 5-arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives, the (R)-enantiomers were identified as potent agonists, whereas the (S)-enantiomers displayed moderate antagonist activity. acs.org Similarly, for a series of cis-hexahydrophthalazinones, stereoselectivity for PDE4 inhibition was observed, with the cis-(+)-enantiomers showing high inhibitory activity while their (−)-counterparts were only weakly active. acs.org

While many of the potent 3-isoxazolol antagonists possess chiral centers, particularly when asymmetrically substituted arylalkyl groups are present, the primary research literature reviewed for this article focused on the activity of racemic mixtures. A detailed characterization of the individual enantiomers of these specific 4-substituted-5-isopropyl-3-isoxazolol analogues and their differential effects on receptor binding and potency has not been extensively reported. The principle of enantioselectivity is well-established, however, suggesting that the separation and evaluation of individual stereoisomers could lead to the identification of more potent and selective agents. nih.gov

The substituent at the C5 position of the 3-isoxazolol ring plays a crucial role in defining the compound's interaction with the GABA-A receptor, influencing both affinity and functional outcome (agonist vs. antagonist). The parent compound of many GABA-A active isoxazoles is muscimol (B1676869), which is 5-(aminomethyl)-3-isoxazolol. researchgate.net Muscimol is a potent GABA-A agonist. nih.gov

Replacing the aminomethyl group of muscimol with other functionalities leads to significant changes in activity. For example, the development of 4-PIOL involved replacing the aminomethyl group with a piperidyl group, resulting in a low-efficacy partial agonist that served as a scaffold for developing potent antagonists. nih.govnih.gov In another study on 3-isoxazolols designed as insecticides, the aminomethyl group at C5 was replaced with a carbamoyl (B1232498) group. researchgate.net This modification, combined with the introduction of bicyclic aromatic groups at the C4 position, resulted in compounds that were competitive antagonists of housefly GABA receptors, with some exhibiting IC₅₀ values in the low micromolar range. researchgate.net

In a different chemical series of isoxazolol pyrazole (B372694) carboxylates, substituting a methyl group at the C3 position of the pyrazole ring (which is analogous to the C5 substituent of the isoxazolol) with a trifluoromethyl group was found to significantly weaken the compound's antifungal activity. mdpi.com This highlights that even subtle changes in the electronic nature and size of the group at this position can have a profound impact on biological activity.

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models are instrumental in understanding the physicochemical properties that drive potency and in predicting the activity of novel compounds. For 3-isoxazolol analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful. researchgate.netslideshare.net

The biological activities of 3-isoxazolol derivatives have been successfully correlated with various calculated physicochemical parameters, providing a quantitative basis for the observed SAR. A key study on 5-(4-piperidyl)-3-isoxazolol (4-PIOL) analogues as GABA-A receptor antagonists developed robust 3D-QSAR models. researchgate.net

A pharmacophore model identified for these antagonists consisted of a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, a positively charged group, and an aromatic ring (ADHPR.6). researchgate.net The subsequent CoMFA and CoMSIA models yielded good statistical significance and predictive power, with cross-validated correlation coefficient (Q²) values of 0.569 and 0.637, respectively. researchgate.net A crucial finding from these models was that hydrophobic sites are a key structural feature for high antagonist activity, which aligns with the experimental observation that bulky, lipophilic arylalkyl groups at the C4 position increase potency. nih.govresearchgate.net

Furthermore, electronic properties calculated through ab initio molecular orbital methods have helped to explain the differing activities of isoxazole (B147169) isomers. nih.gov Studies on muscimol (a 3-isoxazolol) and its less active isomer, isomuscimol (a 5-isoxazolol), revealed that the 3-isoxazolol ring effectively mimics the electronic distribution of the carboxylate group of GABA. nih.gov In contrast, the 5-isoxazolol ring exhibits greater electronic delocalization, a property associated with the antagonist character of its derivatives. nih.gov Parameters such as atomic charge distributions and electronic overlap populations are thus powerful descriptors for rationalizing GABAergic activity. nih.gov The solvation free energy of a molecule is another critical parameter that can be correlated with its biological or physical properties, serving as an effective descriptor for screening candidate molecules. mdpi.comsckimlab.com

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Trivial Name | Systematic Name |

|---|---|

| 5-Isopropyl-3-isoxazolol | 5-(Propan-2-yl)isoxazol-3-ol |

| 4-PIOL | 5-(Piperidin-4-yl)isoxazol-3-ol |

| SR 95531 (Gabazine) | 2-(3-Carboxypropyl)-3-amino-6-(4-methoxyphenyl)pyridazinium bromide |

| Muscimol | 5-(Aminomethyl)isoxazol-3-ol |

| Isomuscimol | 3-(Aminomethyl)isoxazol-5-ol |

Computational Modeling of Ligand-Receptor Interactions to Inform SAR

Computational modeling has become an indispensable tool in modern medicinal chemistry for understanding and predicting the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, or SAR). oncodesign-services.comazolifesciences.com These in silico methods allow researchers to build and simulate three-dimensional models of molecules and their biological targets, providing insights into their interactions at an atomic level. oncodesign-services.comazolifesciences.com For this compound and its analogues, computational techniques are crucial for elucidating how these ligands interact with their corresponding receptors, thereby guiding the design of more potent and selective compounds. oncodesign-services.comgardp.org

Molecular Docking and Molecular Dynamics Simulations for Binding Mode Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict how a ligand (such as a 3-isoxazolol derivative) binds to its receptor protein. nih.govmdpi.com Docking predicts the preferred orientation of a ligand within a receptor's binding site to form a stable complex, while MD simulations provide insights into the dynamic stability of this complex over time. nih.govunipd.it

In the context of 3-isoxazolol analogues, particularly those targeting the GABA-A receptor, these techniques have been instrumental. Research on analogues of 5-(4-piperidyl)-3-isoxazolol (4-PIOL), a parent compound in this class, has utilized molecular modeling to explore the binding site. acs.orgacs.org These studies were prompted by the discovery that introducing large substituents at the 4-position of the 3-isoxazolol ring could dramatically increase binding affinity. acs.org

Molecular docking studies helped to rationalize these findings by predicting the binding poses of these analogues. For example, the introduction of bulky groups like diphenylalkyl and naphthylmethyl at the 4-position resulted in a significant boost in affinity for the GABA-A receptor. acs.org Computational models proposed the existence of a substantial cavity within the receptor site, capable of accommodating these large aromatic groups. acs.orgacs.org

MD simulations further refine the static picture provided by docking. nih.gov By simulating the movement of atoms in the ligand-receptor complex over time, MD can assess the stability of the predicted binding pose. mdpi.com For a ligand to be effective, it must form a stable interaction with the receptor. MD simulations can filter out unstable binding modes predicted by docking, where the ligand may quickly dissociate or change its conformation significantly. nih.gov The analysis of the trajectory of the simulation can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com For instance, simulations can confirm whether the isoxazolol ring and its key substituents remain consistently engaged with important amino acid residues in the binding pocket. mdpi.com

The combination of these computational approaches provides a detailed hypothesis of the binding mode, which is crucial for understanding the SAR. The insights gained from these simulations guide medicinal chemists in designing new analogues with optimized interactions, aiming for improved affinity and selectivity. gardp.org

Table 1: Binding Affinities of 4-Substituted 5-(4-piperidyl)-3-isoxazolol (4-PIOL) Analogues at the GABA-A Receptor

| Compound | Substituent at 4-Position | Binding Affinity (Ki, μM) |

| 5 (4-PIOL) | -H | 9.1 |

| 7m | 2-Naphthylmethyl | 0.049 |

| 7s | 3,3-Diphenylpropyl | 0.074 |

| 7l | 1-Naphthylmethyl | 0.20 |

| 7q | 2,2-Diphenylethyl | 0.11 |

| Data sourced from a study on novel 4-arylalkyl substituted 3-isoxazolol GABA-A antagonists. acs.org |

De novo Design Based on Receptor Cavity Dimensions and Properties

De novo drug design is a computational strategy that involves building novel molecular structures from scratch, tailored to fit the specific characteristics of a receptor's binding site. pkumdl.cn This approach relies heavily on a detailed understanding of the binding cavity's dimensions, shape, and physicochemical properties (e.g., hydrophobicity, hydrogen bonding potential). pkumdl.cnportico.org

For the 3-isoxazolol class of compounds, computational studies have successfully identified a large, previously unexplored cavity in the vicinity of the 4-position of the isoxazolol ring at the GABA-A receptor. acs.orgacs.org The discovery that this pocket could accommodate bulky substituents, such as the 2-naphthylmethyl and 3,3-diphenylpropyl groups which led to high-affinity antagonists, provided a blueprint for de novo design. acs.org

The process begins with the characterization of the target cavity using the receptor's 3D structure. pkumdl.cn Software can then place small molecular fragments (e.g., rings, linkers, functional groups) into favorable positions within the pocket. These fragments are then computationally linked together or "grown" to create novel molecules that are sterically and electronically complementary to the receptor site. pkumdl.cn

Based on the modeling of 4-PIOL analogues, a de novo design strategy would focus on:

Exploring the Cavity's Dimensions: Systematically designing and evaluating new substituents for the 4-position that fully occupy the identified pocket to maximize favorable interactions. acs.org This could involve exploring different aromatic systems or branched alkyl chains.

Targeting Specific Interactions: Placing functional groups on these new substituents that can form specific hydrogen bonds or electrostatic interactions with amino acid residues lining the cavity wall.

Optimizing Physicochemical Properties: Ensuring that the newly designed molecules maintain drug-like properties. pkumdl.cn

This receptor-based approach allows for the exploration of novel chemical space beyond simple modifications of an existing lead compound. uni-bonn.de By building molecules atom-by-atom to fit the receptor, de novo design holds the potential to generate structurally novel 3-isoxazolol analogues with potentially superior affinity, selectivity, and pharmacological profiles. oncodesign-services.comnih.gov

Advanced Research Methodologies and Future Directions

Fragment-Based Drug Design (FBDD) Strategies for 3-Isoxazolol Scaffold Exploration

Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds by screening low-molecular-weight fragments that bind weakly to a biological target. frontiersin.org The 3-isoxazolol scaffold is an attractive candidate for FBDD due to its desirable physicochemical properties and synthetic tractability. FBDD strategies typically involve growing, linking, or merging fragments to enhance binding affinity and develop more potent molecules. biosolveit.de

The core principle of FBDD is to start with small, simple chemical fragments and progressively build more complex molecules with improved pharmacological profiles. frontiersin.org This approach offers advantages over traditional high-throughput screening by exploring chemical space more efficiently. frontiersin.org For the 3-isoxazolol scaffold, FBDD can be used to explore interactions with various protein targets. The inherent structural features of metallofragments, for instance, can provide access to unique three-dimensional chemical space that is underrepresented in conventional organic fragment libraries. rsc.org

A typical FBDD workflow involves several key stages:

Fragment Library Design: Creation of a diverse library of low molecular weight compounds. frontiersin.org

Hit Identification: Screening the library to identify fragments that bind to the target protein. frontiersin.org

Hit-to-Lead Optimization: Modifying the initial fragment hits to improve their potency and drug-like properties. biosolveit.de

Computational Chemistry and In Silico Screening for Discovery of Novel Ligands

Computational methods are integral to modern drug discovery, enabling the rapid and cost-effective screening of vast chemical libraries.

Virtual Screening Workflows for Lead Identification

Virtual screening (VS) is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. biosolveit.de VS can be broadly categorized into ligand-based (LBVS) and structure-based (SBVS) approaches. i2pc.esnih.gov LBVS methods utilize the knowledge of known active ligands to identify new compounds with similar properties, while SBVS methods rely on the three-dimensional structure of the target protein. i2pc.esnih.gov These workflows often involve multiple filtering steps to refine the selection of potential candidates for experimental testing, significantly accelerating the initial phases of drug discovery. biosolveit.deschrodinger.com

A typical virtual screening workflow might include:

Library Preparation: Assembling and filtering large compound databases. schrodinger.com

Docking and Scoring: Predicting the binding mode and affinity of ligands to the target. biosolveit.de

Post-processing and Analysis: Ranking and selecting the most promising candidates for further investigation. biosolveit.de

Homology Modeling and Receptor-Based Drug Design

In the absence of an experimentally determined protein structure, homology modeling can be used to build a three-dimensional model of the target protein based on its amino acid sequence and its similarity to a known protein structure. issaasphil.orgnih.gov This model can then be used for receptor-based drug design, which involves designing ligands that can bind to the target's active site with high affinity and selectivity. nih.gov For instance, homology models of GABA receptors have been instrumental in understanding the binding of 3-isoxazolol derivatives. nih.govnih.gov These models help elucidate the key interactions between the ligand and the receptor, guiding the design of more potent and selective compounds. nih.govnih.gov

Chemoinformatics and Data Mining for Structure-Activity Landscape Analysis

Chemoinformatics and data mining are crucial for analyzing the large datasets generated in drug discovery to understand structure-activity relationships (SAR). These methods help identify the chemical features that are important for a compound's biological activity. nih.gov Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular dynamics simulations have been applied to isoxazole (B147169) derivatives to understand their interaction with targets like the farnesoid X receptor (FXR). nih.gov Such studies provide valuable insights into the structural requirements for activity and can guide the design of new, more potent compounds. nih.gov

Development of Chemical Probes for Target Validation and Elucidation

Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of its biological function. rjeid.comnih.gov The development of potent and selective chemical probes based on the 5-isopropyl-3-isoxazolol scaffold is essential for validating its potential therapeutic targets. rjeid.comnih.gov These probes can be used in a variety of experiments to understand the role of the target protein in health and disease. rjeid.com The process of developing a chemical probe involves rigorous characterization to ensure its suitability for biological research. icr.ac.uk

Key characteristics of a good chemical probe include:

Potency: High affinity for the intended target. rjeid.com

Selectivity: Minimal interaction with other proteins. rjeid.com

Cellular Activity: Ability to engage the target in a cellular context. ethz.ch

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Isopropyl-3-isoxazolol, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Cycloaddition Approaches : Utilize hypervalent iodine-induced cycloaddition of nitrile oxides with alkynes, as demonstrated for structurally similar isoxazoles. Optimize solvent polarity (e.g., dichloromethane) and temperature (room temperature) to enhance regioselectivity .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane for isolation. Monitor purity via TLC and confirm using HRMS and -NMR .

- Yield Optimization : Conduct time-course studies to identify reaction completion points. For example, extended stirring (12–24 hours) may improve conversion for sterically hindered substrates.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be addressed?

- Methodology :

- Primary Techniques :

- -NMR : Identify protons on the isoxazole ring (δ 6.2–6.8 ppm) and isopropyl group (δ 1.2–1.4 ppm for CH) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with ≤2 ppm error tolerance .

- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental IR stretching frequencies (C=O: ~1700 cm) with computational predictions (DFT) .

Q. What are the best practices for ensuring the stability of this compound during storage and handling?

- Methodology :

- Storage : Store under inert atmosphere (N) at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture .

- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess decomposition pathways .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of hypervalent iodine in the cycloaddition synthesis of this compound?

- Methodology :

- Kinetic Analysis : Perform stopped-flow NMR to track intermediate formation (e.g., nitrile oxides). Compare rate constants under varying iodine concentrations .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map transition states and evaluate electronic effects of substituents on regioselectivity .

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound derivatives?

- Methodology :

- Data Triangulation : Cross-reference experimental -NMR shifts with gauge-including atomic orbital (GIAO) calculations. Adjust solvent parameters in simulations to match experimental conditions .

- Isotopic Labeling : Synthesize -labeled analogs to confirm assignments in complex spectra (e.g., overlapping isopropyl and ring carbons) .

Q. What strategies can systematically evaluate the electronic effects of substituents on the isoxazole ring to modulate reactivity?

- Methodology :

- Hammett Studies : Synthesize derivatives with electron-donating (e.g., –OCH) and withdrawing (–NO) groups. Correlate substituent constants (σ) with reaction rates in nucleophilic additions .

- Electrochemical Analysis : Use cyclic voltammetry to measure oxidation potentials, linking electronic effects to redox behavior .

Q. How can researchers design bioactivity assays for this compound derivatives targeting enzyme inhibition?

- Methodology :

- Enzyme Screening : Test against acetylcholinesterase or cytochrome P450 isoforms using fluorometric assays. Compare IC values with positive controls .

- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to predict binding modes in enzyme active sites, guided by X-ray crystallography data of analogous compounds .

Data Presentation Examples

| Parameter | Example Data (From Analogous Compounds) | Source |

|---|---|---|

| -NMR (δ, ppm) | 6.45 (s, 1H, isoxazole-H), 1.25 (d, 6H, CH(CH)) | |

| HRMS (m/z) | 166.0764 [M+H] (calc. 166.0768) | |

| Reaction Yield | 74% (optimized for sterically hindered substrates) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.